molecular formula C16H27ClN2 B11772171 4-(1-Benzylpiperidin-4-yl)butan-1-amine hydrochloride

4-(1-Benzylpiperidin-4-yl)butan-1-amine hydrochloride

Cat. No.: B11772171
M. Wt: 282.9 g/mol
InChI Key: IHHPRJKZNYYOJK-UHFFFAOYSA-N
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Description

4-(1-Benzylpiperidin-4-yl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C16H26N2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzylpiperidin-4-yl)butan-1-amine hydrochloride typically involves the reaction of 1-benzylpiperidine with butan-1-amine. The process may include steps such as:

    Formation of 1-Benzylpiperidine: This can be achieved by the reaction of piperidine with benzyl chloride under basic conditions.

    Alkylation: The 1-benzylpiperidine is then alkylated with butan-1-amine in the presence of a suitable catalyst and solvent.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzylpiperidin-4-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(1-Benzylpiperidin-4-yl)butan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Benzylpiperidin-1-yl)butan-1-amine
  • 4-(4-Phenylpiperazin-1-yl)butan-1-amine hydrochloride
  • 4-(4-Methylpiperazin-1-yl)butan-1-amine

Uniqueness

4-(1-Benzylpiperidin-4-yl)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H27ClN2

Molecular Weight

282.9 g/mol

IUPAC Name

4-(1-benzylpiperidin-4-yl)butan-1-amine;hydrochloride

InChI

InChI=1S/C16H26N2.ClH/c17-11-5-4-6-15-9-12-18(13-10-15)14-16-7-2-1-3-8-16;/h1-3,7-8,15H,4-6,9-14,17H2;1H

InChI Key

IHHPRJKZNYYOJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCCCN)CC2=CC=CC=C2.Cl

Origin of Product

United States

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